(3-Chlorophenyl)(pyridin-4-YL)methanone
Description
Contextualization within Ketone and Heterocyclic Chemistry Research
The synthesis and properties of ketones are a cornerstone of organic chemistry. Diaryl ketones, in particular, are versatile intermediates and scaffolds in the synthesis of more complex molecules. frontiersin.orgresearchgate.net The carbonyl group's reactivity allows for a wide array of chemical transformations, making these compounds valuable building blocks.
Furthermore, the presence of a pyridine (B92270) ring places (3-Chlorophenyl)(pyridin-4-yl)methanone within the vast and ever-expanding field of heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the structural core of a majority of pharmaceuticals. google.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and introduces basicity, which can significantly influence a molecule's biological activity and pharmacokinetic properties. documentsdelivered.com The study of heterocyclic ketones, therefore, represents a fertile ground for the discovery of novel bioactive compounds. researchgate.net
Significance of Pyridine and Chlorophenyl Moieties in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. documentsdelivered.comnih.gov Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a key component for molecular recognition at biological targets. documentsdelivered.com The nitrogen atom can also be protonated under physiological conditions, which can enhance solubility and alter binding characteristics. documentsdelivered.com
The chlorophenyl moiety is also a common feature in many pharmaceuticals. The inclusion of a chlorine atom can have profound effects on a molecule's properties. It can increase lipophilicity, which may enhance membrane permeability, and can alter the electronic nature of the aromatic ring, thereby influencing its interactions with biological macromolecules. nih.gov The position of the chlorine atom is crucial, with the meta-substitution in this compound providing a specific steric and electronic profile compared to ortho or para isomers. nih.gov
Overview of Research Trajectories for this compound and its Analogues
While dedicated research solely on this compound is not extensively documented in publicly available literature, significant research has been conducted on its analogues, particularly in the context of developing enzyme inhibitors.
One of the most prominent research trajectories for compounds with a similar diaryl ketone scaffold is the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome, type 2 diabetes, and obesity. nih.govresearchgate.netnih.gov
Research has shown that adamantyl carboxamide and acetamide (B32628) derivatives based on a heterocyclic ketone scaffold, including structures analogous to this compound, are potent and selective inhibitors of 11β-HSD1. researchgate.net The general structure for optimization often involves a heterocyclic ketone core, an adamantyl group, and a substituted phenyl ring.
The table below presents a hypothetical representation of how structural modifications to analogues of this compound could influence their inhibitory activity against 11β-HSD1, based on the general findings in the field.
| Compound ID | R1 Group (on Pyridine) | R2 Group (on Phenyl) | Adamantyl Moiety | Hypothetical IC50 (nM) for 11β-HSD1 |
| Analogue 1 | H | 3-Cl | Carboxamide | 150 |
| Analogue 2 | H | 3-Cl | Acetamide | 120 |
| Analogue 3 | CH3 | 3-Cl | Carboxamide | 95 |
| Analogue 4 | H | 4-Cl | Acetamide | 180 |
This table is for illustrative purposes and the IC50 values are hypothetical, based on general trends observed in the cited literature for analogous compound series.
The research in this area focuses on optimizing the substituents on both the pyridine and phenyl rings, as well as the nature of the linkage to the adamantyl group, to achieve higher potency and better selectivity for 11β-HSD1 over other steroid dehydrogenases. researchgate.net This line of investigation underscores the potential of this compound as a valuable starting point for the design of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQDGWGFDQVTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316661 | |
| Record name | (3-Chlorophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62246-94-0 | |
| Record name | 62246-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Chlorophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chlorophenyl Pyridin 4 Yl Methanone and Its Derivatives
Direct Synthetic Approaches to (3-Chlorophenyl)(pyridin-4-YL)methanone
Direct approaches focus on constructing the diaryl ketone core in a straightforward manner, often involving a two-step sequence of bond formation and functional group transformation.
The Grignard reaction is a classic and powerful tool in organic synthesis for forming carbon-carbon bonds. libretexts.org Its application to the synthesis of this compound involves the initial formation of an alcohol intermediate, which is subsequently oxidized to the desired ketone.
The first step in this protocol is the preparation of a Grignard reagent, specifically 3-chlorophenylmagnesium bromide. scientificlabs.co.uk This is typically formed by reacting 3-chlorobromobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org Great care must be taken to exclude water and air, as Grignard reagents are highly reactive and sensitive to moisture. libretexts.org
Once formed, the 3-chlorophenylmagnesium bromide solution is treated with pyridine-4-carboxaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org An acidic workup then protonates the resulting alkoxide to yield the secondary alcohol, (3-chlorophenyl)(pyridin-4-yl)methanol. scientificlabs.co.ukresearchgate.net This nucleophilic addition is a robust method for creating the central C-C bond of the diaryl carbinol precursor. researchgate.net
The alcohol intermediate, (3-chlorophenyl)(pyridin-4-yl)methanol, is then oxidized to the final methanone (B1245722) product. A variety of oxidizing agents can accomplish this transformation. Historically, chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium (Jones oxidation) have been widely used for the oxidation of secondary alcohols to ketones.
More contemporary and environmentally benign methods are also employed. Biocatalysis, for instance, offers a highly selective alternative. The microorganism Nocardia corallina B-276 has been shown to perform the enantioselective oxidation of a structurally similar compound, (±)-4-(chlorophenyl)phenylmethanol. bioline.org.br In this process, the (S)-enantiomer of the alcohol is selectively oxidized to the corresponding ketone, leaving the (R)-alcohol enriched. bioline.org.br This highlights the potential for producing chiral derivatives through enzymatic resolution.
A more direct and atom-economical approach involves the transition metal-catalyzed oxidation of a C(sp³)-H bond. mdpi.comdntb.gov.uanih.gov This strategy allows for the conversion of (3-chlorophenyl)(pyridin-4-yl)methane directly to this compound. Research has demonstrated an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes using water as the sole oxygen source under mild conditions. mdpi.comdntb.gov.uanih.gov
The reaction is typically carried out using a copper salt, such as Cu(NO₃)₂·3H₂O, as the catalyst in a solvent like dimethylacetamide (DMA) at elevated temperatures (e.g., 100 °C). mdpi.com Mechanistic studies indicate that water participates directly in the oxidation process, providing the oxygen atom for the newly formed carbonyl group. mdpi.comdntb.gov.uanih.gov This method avoids the need for stoichiometric, and often hazardous, chemical oxidants. rsc.org While much of the published work focuses on pyridin-2-yl-methanes, the methodology is applicable to a range of substituted benzenes and other aromatic rings, suggesting its viability for the synthesis of the pyridin-4-yl isomer. mdpi.comdntb.gov.uanih.gov
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| (Phenyl)(pyridin-2-yl)methane | Cu(NO₃)₂·3H₂O (10) | DMA | 100 | 20 | 81 |
| (4-Methoxyphenyl)(pyridin-2-yl)methane | Cu(NO₃)₂·3H₂O (10) | DMA | 100 | 30 | 72 |
| (4-Chlorophenyl)(pyridin-2-yl)methane | Cu(NO₃)₂·3H₂O (10) | DMA | 100 | 30 | 75 |
| (Thiophen-2-yl)(pyridin-2-yl)methane | Cu(NO₃)₂·3H₂O (10) | DMA | 100 | 40 | 63 |
Coupling reactions provide a versatile platform for synthesizing more complex derivatives of this compound. These methods typically involve the reaction of an activated carboxylic acid derivative with a suitable coupling partner.
For example, derivatives can be synthesized by reacting a substituted benzoyl chloride, such as 3-chlorobenzoyl chloride, with a nucleophilic partner. nih.gov In one reported pathway, 3-chlorobenzoyl chloride is added to a mixture of 4-(4-hydroxyphenyl)piperazine and a base like N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). nih.gov This acylation reaction yields (4-(4-hydroxyphenyl)piperazin-1-yl)(3-chlorophenyl)methanone, demonstrating how the core (3-chlorophenyl)methanone structure can be incorporated into larger, multifunctional molecules. nih.gov
Intramolecular cyclization represents a powerful strategy for constructing complex heterocyclic systems. While direct formation of the parent this compound via cyclization is less common, the methanone core itself can be a critical precursor in subsequent intramolecular reactions to build fused ring systems.
For instance, a substituted (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone can undergo an intramolecular cyclization reaction. researchgate.net This demonstrates that the (chlorophenyl)(pyridinyl)methanone framework can serve as a key intermediate, where the existing ketone and other functional groups on the aromatic rings react to form new rings, leading to the synthesis of complex polycyclic molecules like chromeno[3,2-c]pyridines. researchgate.net Such pathways are of significant interest in the synthesis of novel therapeutic agents and functional materials.
Grignard Protocol for Methanone Formation
Synthesis of Structurally Related this compound Derivatives
The core structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives through modifications of the pyridinyl and chlorophenyl rings, as well as the central carbonyl group.
The synthesis of pyrazoline-containing derivatives of this compound typically proceeds through a well-established synthetic pathway involving the initial formation of a chalcone (B49325) intermediate. Chalcones, which are α,β-unsaturated ketones, are synthesized via a Claisen-Schmidt condensation reaction between an appropriate acetophenone (B1666503) and a substituted benzaldehyde.
In the context of preparing pyrazoline derivatives related to this compound, the corresponding chalcone, (E)-1-(3-chlorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one, would be the key intermediate. This chalcone can then be cyclized with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of an acid catalyst, such as acetic acid or formic acid, to yield the desired pyrazoline ring system. researchgate.netwikipedia.org The reaction involves a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. wikipedia.org The use of formic acid can also lead to in-situ N-formylation of the pyrazoline ring. researchgate.net
The general reaction scheme is as follows: (3-Chlorophenyl)acetophenone + Pyridine-4-carbaldehyde → (E)-1-(3-chlorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone) Chalcone + Hydrazine Hydrate → 5-(3-Chlorophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazole
Microwave-assisted synthesis has been shown to be an effective method for improving the yields and reducing the reaction times for the synthesis of pyrazoline derivatives from chalcones. researchgate.net
Table 1: Synthesis of Pyrazoline Derivatives
| Starting Materials | Reagents and Conditions | Product | Key Findings |
|---|---|---|---|
| Chalcone, Hydrazine Hydrate | Formic acid, reflux | Pyrazoline derivative | N-formylation occurred in situ. researchgate.net |
| Chalcone, Hydrazine Hydrate | Acetic acid, ethanol, reflux | Pyrazoline derivative | Good yields obtained through intramolecular Michael addition. wikipedia.org |
| Pyridine-based chalcones, Hydrazine Hydrate | Microwave irradiation, solvent-free | 2-Pyrazoline derivatives | Improved reaction times and yields compared to conventional methods. researchgate.net |
The synthesis of indolizine-fused methanone compounds represents a more complex synthetic challenge, often requiring multi-step sequences. A notable example is the synthesis of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives. researchgate.net The synthesis of these complex molecules is reported to be a five-step process, highlighting the intricate nature of constructing such fused heterocyclic systems. researchgate.net
The general strategies for synthesizing the indolizine (B1195054) core often involve the Tschitschibabin reaction or 1,3-dipolar cycloaddition reactions. google.com More contemporary methods include transition metal-catalyzed reactions and oxidative coupling approaches, which offer access to a wider range of substitution patterns. who.int The choice of synthetic route is often dictated by the desired substitution on the indolizine ring. For instance, copper-catalyzed reactions of 2-alkylazaarenes with terminal alkenes provide an efficient and atom-economic pathway to indolizines.
Greener synthetic techniques, such as microwave-assisted synthesis, have been found to enhance the yield and purity of indolizine derivatives while reducing reaction times and the use of hazardous solvents. researchgate.net
Table 2: Synthetic Approaches for Indolizine Derivatives
| Synthetic Method | Key Features | Reference |
|---|---|---|
| Multi-step synthesis | Required for complex derivatives like (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone. researchgate.net | researchgate.net |
| Tschitschibabin reaction, 1,3-dipolar cycloadditions | Classical methods for indolizine core formation. google.com | google.com |
| Transition metal-catalyzed reactions | Modern approach for diverse substitution patterns. who.int | who.int |
| Microwave-assisted synthesis | Green chemistry approach leading to enhanced yield and purity. researchgate.net | researchgate.net |
The incorporation of piperidine (B6355638) and phenethyl linkers into the this compound scaffold can be achieved through various synthetic strategies, primarily involving N-alkylation or reductive amination.
For derivatives containing a piperidine ring linked to the methanone core, a common approach is the N-alkylation of a piperidine-containing precursor. For example, if the desired compound is (3-chlorophenyl)(4-(phenethyl)piperazin-1-yl)methanone, the synthesis would involve the reaction of (3-chlorophenyl)(piperazin-1-yl)methanone (B9442) with phenethyl bromide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. researchgate.net
Alternatively, the synthesis of N-phenethyl-4-piperidinone, a key intermediate for many pharmaceutical compounds, can be accomplished by the reaction of 4-piperidinone with phenethyl bromide under phase transfer catalysis conditions. wikipedia.org This N-phenethyl-4-piperidinone can then be further functionalized.
A general procedure for the N-alkylation of piperidine involves reacting it with an alkyl halide (e.g., phenethyl bromide) in an anhydrous solvent like acetonitrile (B52724). researchgate.net The slow addition of the alkyl halide is often recommended to favor mono-alkylation. researchgate.net
Reductive amination is another powerful method. For instance, N-phenethyl-4-anilinopiperidine can be prepared by the hydrogenation and amination of N-phenethyl-4-piperidone and aniline (B41778) in the presence of a catalyst like Raney Ni. google.com
Table 3: Synthesis of Piperidine and Phenethyl-Linked Derivatives
| Synthetic Approach | Reagents and Conditions | Product Type | Key Considerations |
|---|---|---|---|
| N-Alkylation | Piperidine, Alkyl bromide, K₂CO₃, DMF | N-Alkylpiperidine derivative | Standard method for attaching alkyl chains to piperidine. researchgate.net |
| N-Alkylation | Piperidine, Alkyl bromide, Acetonitrile | N-Alkylpiperidine derivative | Slow addition of alkyl halide prevents dialkylation. researchgate.net |
| Reductive Amination | N-phenethyl-4-piperidone, Aniline, Raney Ni, H₂ | N-phenethyl-4-anilinopiperidine | One-pot reaction with good yield and purity. google.com |
| Phase Transfer Catalysis | 4-Piperidinone, Phenethyl bromide | N-Phenethyl-4-piperidinone | Useful for preparing key intermediates. wikipedia.org |
Optimization of Synthetic Routes for Yield and Purity of this compound Derivatives
The optimization of synthetic routes is crucial for the efficient and cost-effective production of this compound derivatives with high yield and purity. Several factors can be fine-tuned to achieve these goals.
For the synthesis of pyrazoline derivatives, the choice of catalyst and reaction conditions plays a significant role. Studies have shown that microwave-assisted synthesis can lead to significantly improved yields and shorter reaction times compared to conventional heating methods. researchgate.net The optimization of catalyst loading, such as the amount of sodium acetate (B1210297) used in the reaction of chalcones with hydrazine hydrate, has also been shown to directly impact the product yield.
In the synthesis of indolizine derivatives, the adoption of green chemistry principles, particularly the use of microwave irradiation, has been highlighted as a method to enhance both yield and purity. researchgate.net This approach not only accelerates the reaction but also often leads to cleaner products, simplifying purification processes. The selection of the appropriate catalyst system in metal-catalyzed reactions is also paramount for achieving high selectivity and yield.
For piperidine-containing derivatives, the optimization of N-alkylation reactions can be achieved by carefully controlling the stoichiometry of the reactants. For instance, the slow addition of the alkylating agent to an excess of the piperidine substrate can minimize the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net Furthermore, the choice of base and solvent system can significantly influence the reaction rate and selectivity.
Spectroscopic and Structural Characterization of 3 Chlorophenyl Pyridin 4 Yl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of (3-Chlorophenyl)(pyridin-4-YL)methanone is expected to reveal distinct signals corresponding to the protons on both the 3-chlorophenyl and pyridin-4-yl rings.
The pyridin-4-yl ring system will exhibit two sets of signals due to its symmetrical nature. The protons at the 2- and 6-positions (ortho to the nitrogen) will be equivalent and are expected to appear as a doublet in the downfield region, typically between δ 8.7 and 8.9 ppm. This significant downfield shift is due to the deshielding effect of the electronegative nitrogen atom. The protons at the 3- and 5-positions (meta to the nitrogen) will also be equivalent and should appear as another doublet, but further upfield, likely in the range of δ 7.5 to 7.7 ppm.
The 3-chlorophenyl ring will display a more complex splitting pattern. The proton at the 2-position (ortho to the carbonyl group and meta to the chlorine) is expected to be a singlet or a narrow triplet around δ 7.8-8.0 ppm. The proton at the 6-position (ortho to the carbonyl and ortho to the chlorine) will likely appear as a doublet of doublets in a similar region. The remaining two protons on the chlorophenyl ring, at the 4- and 5-positions, will also produce distinct signals, likely multiplets, in the aromatic region between δ 7.4 and 7.7 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~ 8.7 - 8.9 | Doublet | Pyridin-4-yl H-2, H-6 |
| ~ 7.8 - 8.0 | Multiplet | 3-Chlorophenyl H-2, H-6 |
| ~ 7.5 - 7.7 | Doublet | Pyridin-4-yl H-3, H-5 |
| ~ 7.4 - 7.7 | Multiplet | 3-Chlorophenyl H-4, H-5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The most downfield signal is expected for the carbonyl carbon (C=O), typically appearing in the range of δ 190-200 ppm.
For the pyridin-4-yl ring, the carbons at the 2- and 6-positions are expected to resonate at approximately δ 150-155 ppm due to their proximity to the nitrogen atom. The carbons at the 3- and 5-positions would appear further upfield, around δ 122-125 ppm. The quaternary carbon at the 4-position, attached to the carbonyl group, is predicted to be in the region of δ 145-148 ppm.
In the 3-chlorophenyl ring, the carbon atom bearing the chlorine (C-3) will have its chemical shift influenced by the halogen, typically appearing around δ 134-136 ppm. The quaternary carbon attached to the carbonyl group (C-1) is expected around δ 135-138 ppm. The remaining four aromatic carbons will have chemical shifts in the typical aromatic region of δ 128-133 ppm, with their exact positions influenced by the positions of the chloro and benzoyl substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~ 190 - 200 | C=O |
| ~ 150 - 155 | Pyridin-4-yl C-2, C-6 |
| ~ 145 - 148 | Pyridin-4-yl C-4 |
| ~ 135 - 138 | 3-Chlorophenyl C-1 |
| ~ 134 - 136 | 3-Chlorophenyl C-3 |
| ~ 128 - 133 | 3-Chlorophenyl C-2, C-4, C-5, C-6 |
| ~ 122 - 125 | Pyridin-4-yl C-3, C-5 |
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. For instance, the correlation between the downfield pyridinyl protons and their corresponding carbons would be clearly visible.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent peak will be due to the stretching vibration of the carbonyl group (C=O), which is anticipated to appear in the range of 1660-1680 cm⁻¹. This frequency is typical for aryl ketones. The spectrum will also feature characteristic absorptions for the C-Cl bond in the 3-chlorophenyl ring, likely in the region of 750-800 cm⁻¹.
Aromatic C-H stretching vibrations are expected to be observed as a group of weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several sharp bands in the region of 1400-1600 cm⁻¹. The C-N stretching vibration of the pyridine (B92270) ring is expected to appear in the 1300-1400 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| > 3000 | Aromatic C-H stretch |
| ~ 1660 - 1680 | C=O stretch (ketone) |
| ~ 1400 - 1600 | Aromatic C=C stretch |
| ~ 1300 - 1400 | Pyridine C-N stretch |
| ~ 750 - 800 | C-Cl stretch |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₈ClNO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of the chlorine atom, there will be a characteristic isotopic pattern for the molecular ion peak, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.
The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings. This would lead to the formation of characteristic fragment ions. For example, a fragment corresponding to the 3-chlorobenzoyl cation ([C₇H₄ClO]⁺) would be expected at m/z 139/141. Another significant fragment would be the pyridin-4-yl cation ([C₅H₄N]⁺) at m/z 78. Further fragmentation of the 3-chlorobenzoyl cation could lead to the loss of CO, resulting in a 3-chlorophenyl cation at m/z 111/113.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion |
| 217/219 | [M]⁺ (Molecular Ion) |
| 139/141 | [C₇H₄ClO]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 78 | [C₅H₄N]⁺ |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with the molecular formula C₁₂H₈ClNO, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and composition of the synthesized compound.
Table 5: Elemental Analysis Data for this compound (C₁₂H₈ClNO)
| Element | Theoretical % |
| Carbon (C) | 66.22 |
| Hydrogen (H) | 3.71 |
| Chlorine (Cl) | 16.29 |
| Nitrogen (N) | 6.44 |
| Oxygen (O) | 7.35 |
Chromatographic Methods in Characterization (e.g., TLC, HPLC)
The characterization of the chemical compound this compound relies on a variety of analytical techniques to ensure its purity and confirm its identity. Among these, chromatographic methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are fundamental tools for the separation, identification, and quantification of the compound. While specific, detailed research findings on the chromatographic behavior of this compound are not widely available in the public domain, the principles of these techniques provide a framework for its analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a versatile and rapid analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. In the context of this compound, TLC would be employed during its synthesis to track the conversion of reactants to the final product.
The separation on a TLC plate is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate) and a mobile phase (a solvent or a mixture of solvents). The choice of the mobile phase is critical and is determined empirically to achieve optimal separation. For a compound like this compound, which possesses moderate polarity due to the presence of the carbonyl group, the pyridine ring, and the chlorinated phenyl ring, a mixture of a non-polar solvent (such as hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be used.
The position of the compound on the developed TLC plate is quantified by its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Although specific R_f values for this compound are not documented in readily accessible literature, a hypothetical TLC analysis is presented in the table below for illustrative purposes.
| Hypothetical TLC Data for this compound | |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Solvent System) | Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light (254 nm) |
| Hypothetical R_f Value | 0.45 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a more sophisticated chromatographic technique that offers higher resolution, sensitivity, and quantification capabilities compared to TLC. It is the method of choice for determining the purity of this compound with high accuracy and for its quantification in various matrices.
In HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. For a moderately polar compound like this compound, a reversed-phase HPLC method would be the most common approach.
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The elution of the compound is characterized by its retention time (t_R), which is the time it takes for the compound to travel from the injector to the detector.
While specific experimental HPLC data for this compound is not available in the searched literature, a representative table of a potential HPLC method is provided below. The conditions are based on methods used for structurally similar compounds.
| Hypothetical HPLC Parameters for this compound Analysis | |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Hypothetical Retention Time (t_R) | 5.8 minutes |
The development and validation of such chromatographic methods are crucial steps in the quality control process for this compound, ensuring that it meets the required purity standards for any subsequent use.
Crystallographic Analysis of 3 Chlorophenyl Pyridin 4 Yl Methanone and Its Structural Analogues
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental insights into the molecule's structure and how it interacts with its neighbors in the solid state.
The molecular geometry of diaryl methanones is largely defined by the spatial arrangement of the two aryl rings relative to the central carbonyl group. In structural analogues like (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is a critical parameter, measured at 74.34 (6)°. For (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the mean plane of the twisted piperidine (B6355638) ring subtends a dihedral angle of 39.89 (7)° with the benzene ring nih.gov. This twist is a common feature in such molecules, arising from steric hindrance between the ortho-hydrogens of the aryl rings, which prevents a fully planar conformation. The conformation of the pyridyl ring relative to the carbonyl group would be a key feature of the (3-Chlorophenyl)(pyridin-4-yl)methanone structure.
Table 1: Representative Bond Lengths and Angles from Structural Analogues This table is illustrative and based on data from similar compounds, as specific data for this compound is unavailable.
| Parameter | Typical Value (Å or °) | Structural Analogue Reference |
|---|---|---|
| C=O Bond Length | 1.233 (3) Å | (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone nih.gov |
| C-N (amide) Bond Length | 1.343 (3) Å | (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone nih.gov |
Non-covalent interactions govern the packing of molecules in a crystal. In diaryl methanones, weak C-H···O and C-H···N hydrogen bonds are common. For example, in the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, weak C—H⋯O interactions link molecules into infinite chains nih.gov. In pyridyl-containing structures, the nitrogen atom is a potential hydrogen bond acceptor, often forming O-H···N or C-H···N bonds nih.govbldpharm.com. The presence of the chlorine atom also allows for potential C-Cl···π interactions, which have been observed in related structures and can significantly influence the supramolecular assembly nih.gov. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal lattice nih.govbiointerfaceresearch.com.
The determination and analysis of a crystal structure are heavily reliant on specialized software suites. After diffraction data is collected, programs are used to solve the phase problem and build an initial model of the structure. The SHELX family of programs, particularly SHELXS for structure solution and SHELXL for refinement, are the gold standard in small-molecule crystallography nih.govsigmaaldrich.com. These programs use direct methods or Patterson methods to find the initial atom positions and then refine these positions against the experimental data using a least-squares algorithm nih.govresearchgate.net.
Once a structure is refined, visualization and analysis are performed using software like Mercury. Mercury allows for the generation of high-quality molecular graphics (e.g., ORTEP diagrams), the analysis of molecular geometry, and the comprehensive exploration of intermolecular interactions, such as hydrogen bonds and crystal packing motifs sigmaaldrich.com. Olex2 is another popular integrated software package that provides a user-friendly interface for structure solution, refinement, and analysis researchgate.net.
Influence of Substitution Patterns on Crystal Packing and Supramolecular Assembly
The nature and position of substituents on the aryl rings have a profound impact on the crystal packing and the resulting supramolecular architecture. Altering a substituent can introduce new intermolecular interactions or modify existing ones, leading to different packing motifs.
Computational Chemistry and Structure Activity Relationship Sar Studies of 3 Chlorophenyl Pyridin 4 Yl Methanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. nanobioletters.comnanobioletters.com It is a preferred method due to its balance of accuracy and computational cost, providing valuable insights into molecular properties. nanobioletters.com
Geometry Optimization and Electronic Property Elucidation
The first step in computational analysis is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined. sci-hub.se This optimized structure serves as the basis for all subsequent calculations of electronic properties. researchgate.net For similar compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve accurate geometries. nanobioletters.com The agreement between experimentally determined structures and those calculated via DFT validates the computational approach. sci-hub.se
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. acadpubl.eu
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and thus more reactive, often referred to as a "soft" molecule. nanobioletters.com Conversely, a larger gap indicates a "harder," more stable molecule. nanobioletters.com This energy gap is also instrumental in defining the molecular electrical transport properties. nanobioletters.com For instance, in a related compound, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating that charge transfer occurs within the molecule. acadpubl.eu
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.2822 |
| LUMO Energy | -1.2715 |
| HOMO-LUMO Energy Gap | 4.0106 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. biointerfaceresearch.com The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. biointerfaceresearch.com
The color-coded map typically shows red for regions of high electron density (negative potential, prone to electrophilic attack) and blue for regions of low electron density (positive potential, prone to nucleophilic attack). biointerfaceresearch.com Green and yellow areas represent intermediate potential. biointerfaceresearch.com This visual representation of relative polarity helps in understanding a molecule's interactions with other chemical species and its role in biological recognition processes. acadpubl.eu
Global and Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity descriptors, like Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are essential for understanding the regioselectivity of chemical reactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. nih.govsemanticscholar.org This method is instrumental in drug discovery and design, as it helps to understand the interactions that stabilize the ligand-receptor complex. researchgate.net
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations can predict the binding modes and affinities of a ligand with a biological macromolecule. researchgate.net By analyzing the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target, researchers can estimate the binding affinity. researchgate.net
Identification of Key Pharmacophoric Interactions (e.g., π-π stacking, hydrogen bonding)
The molecular structure of (3-Chlorophenyl)(pyridin-4-YL)methanone features several key groups that can participate in significant non-covalent interactions. These interactions are crucial for its binding to biological targets. The primary pharmacophoric features include the pyridyl nitrogen, the aromatic rings, and the chlorine substituent.
Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring is a potential hydrogen bond acceptor. In related molecules containing a pyridyl group, this nitrogen has been observed forming O-H⋯N hydrogen bonds, which can link molecules into distinct structural motifs. nih.gov The carbonyl oxygen of the methanone (B1245722) bridge also acts as a hydrogen bond acceptor, capable of forming weak C—H⋯O interactions that can link molecules into chains. nih.gov
π-π Stacking: The presence of two aromatic rings, the 3-chlorophenyl group and the pyridine ring, facilitates π-π stacking interactions. nih.govmdpi.com These interactions are fundamental in stabilizing the crystal structure and in the binding of the molecule within the active sites of proteins. researchgate.net The specific orientation and energy of these stacking interactions depend on the molecule's conformation.
Validation of Biological Activity Predictions through Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein active site. This method validates predicted biological activity by examining the feasibility and nature of the ligand-receptor interactions. For derivatives related to this compound, docking studies have been instrumental in elucidating their mechanism of action.
Docking studies on various compounds containing chlorophenyl and pyridinyl or similar heterocyclic moieties have consistently identified key interactions that stabilize the ligand-protein complex. scielo.brresearchgate.net For instance, in a study of a compound with a 4-chlorophenyl group, docking analysis revealed strong hydrogen bonding between the molecule's amino group and specific amino acid residues (Alanine 9) in the target protein's active site, as well as π-π interactions with another residue (Leucine 22). mdpi.com Similarly, docking of 7-chlorophenylquinolinamine derivatives into the Penicillin-Binding Protein (PBP2a) active site showed binding through hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.com
These studies typically report a binding energy or docking score, which quantifies the binding affinity. For example, a docking study on a series of pyrazoline derivatives with a 4-chlorophenyl group identified a lead compound with a high docking score of -6.898, indicating strong binding potential. ijper.org The validation comes from the correlation between high docking scores (strong predicted binding) and experimentally observed biological activity. biointerfaceresearch.com
Table 1: Summary of Docking Interaction Data for Related Compounds
| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions | Reference |
| Pyrazoline Derivatives | Human Mitochondrial BCATm (2A1H) | Not specified | Not specified | ijper.org |
| 3-Amino-1-(4-chlorophenyl) derivative | Human DHFR (3NTZ) | Ala9, Leu22, Glu30, Arg70 | Hydrogen bond, π-π bond | mdpi.com |
| 7-Chlorophenylquinolinamine Derivatives | Penicillin Binding Protein (PBP2a) (4DK1) | Gln521, Tyr519, Thr399, Ala601, Ile614 | Hydrogen bonding, Halogen contacts, Hydrophobic interactions | mdpi.com |
| Sulfonamide Derivatives | Human Colorectal Carcinoma Receptor | Glu98, Glu99 | Hydrogen bond, Hydrophobic interactions | biointerfaceresearch.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
For classes of compounds similar to this compound, such as 3-(pyridin-2-yl)benzenesulfonamide derivatives, 3D-QSAR studies have been successfully employed. nih.gov These studies utilize methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The results of these models indicate that biological activity can be effectively improved by optimizing the molecular structure based on several fields:
Steric fields: The size and shape of the molecule influence its fit into a receptor site.
Electrostatic fields: The distribution of charge in the molecule affects its interaction with polar residues in the target.
Hydrophobic fields: Non-polar surfaces of the molecule contribute to binding through hydrophobic interactions.
Hydrogen bond donor and acceptor fields: The potential for forming hydrogen bonds is a critical determinant of binding affinity. nih.gov
The predictive power of these QSAR models allows for the rational design of novel compounds with enhanced biological activity. nih.gov
Conformational Analysis through Computational Methods
The three-dimensional shape, or conformation, of this compound is critical to its biological function, as it dictates how the molecule can fit into a receptor's binding site. Computational methods, particularly Density Functional Theory (DFT), are widely used to determine the most stable conformation of a molecule. researchgate.netresearchgate.net
A key conformational parameter for this molecule is the dihedral angle between the mean planes of the 3-chlorophenyl ring and the pyridine ring. nih.gov In a structurally similar compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the dihedral angle between the benzene (B151609) ring and the mean plane of the twisted piperidine (B6355638) ring was found to be 39.89 (7)°. nih.gov For (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the two rings is 74.34 (6)°. nih.gov These values indicate that the rings are not coplanar. DFT calculations can map the potential energy surface by rotating the bonds connecting the rings and the carbonyl group to identify the lowest energy (most stable) conformer. researchgate.net
Energy-Framework Calculations for Intermolecular Forces in Crystalline Structures
Energy-framework calculations are a computational tool used to investigate the intermolecular forces that stabilize a molecule's crystal packing. This analysis provides a quantitative understanding of the crystal's architecture by calculating the interaction energies between molecules.
This method, often used in conjunction with Hirshfeld surface analysis, allows for the visualization and quantification of different types of interaction energies, primarily electrostatic, polarization, dispersion, and repulsion forces. nih.gov For example, in a study of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, energy framework analysis showed that the primary stabilizing energies came from dispersion forces, with electrostatic interactions also playing a significant role. nih.gov The analysis produces diagrams that illustrate the topology of interactions, showing, for instance, how molecules form stacks or sheets and which interactions (e.g., π-π stacking vs. hydrogen bonding) dominate the crystal packing. nih.gov While specific calculations for this compound are not available, this approach would be invaluable for understanding its solid-state properties and polymorphism.
Biological Activities and Medicinal Chemistry Applications of 3 Chlorophenyl Pyridin 4 Yl Methanone Derivatives
Exploration of Enzyme Inhibition Properties
The (3-Chlorophenyl)(pyridin-4-YL)methanone framework and its analogs have been investigated for their ability to inhibit various enzymes implicated in disease. For instance, derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring have been synthesized and evaluated for their enzyme inhibitory activity, including against acetylcholinesterase (AChE). scielo.br Similarly, pyridine-3-sulfonamide (B1584339) derivatives have been studied as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in numerous physiological processes. mdpi.com
Notably, some pyridopyrimidine derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1, both of which are key targets in cancer therapy. nih.gov Furthermore, research into pyrrolo[2,3-b]pyridine-based structures has led to the development of potent inhibitors of NADPH oxidase 2 (NOX2), an enzyme linked to the progression of several diseases, including neurodegenerative and cardiovascular disorders. nih.gov
Investigations into Receptor Binding Affinities and Modulation
The interaction of this compound derivatives with various G-protein-coupled receptors (GPCRs) has been a significant area of research, revealing potential applications in neurology and immunology.
Potential Affinities for Dopamine (B1211576) and Serotonin (B10506) Receptors
Derivatives based on indazole and piperazine (B1678402) scaffolds have been synthesized and evaluated as multi-target ligands for dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.govresearchgate.net This multi-receptor profile is considered beneficial for the treatment of complex psychiatric disorders like schizophrenia. nih.govresearchgate.net Studies have shown that the nature and position of substituents on the phenyl ring significantly influence the binding affinity for these receptors. nih.gov For example, replacing the phenyl ring with a heterocyclic system can alter the activity profile. nih.gov Specifically, the introduction of a pyridin-3-yl substituent has been shown to result in low activity towards the 5-HT₂ₐ receptor, while a pyridin-4-yl substituent can lead to inactivity. nih.gov
In the pursuit of selective dopamine receptor ligands, chlorophenylpiperazine (B10847632) analogues have been discovered to possess high affinity for the dopamine transporter (DAT), highlighting their potential in addressing conditions related to dopaminergic neurotransmission. nih.gov
Table 1: Receptor Binding Affinities of Selected this compound Derivatives
| Compound/Derivative Class | Target Receptor(s) | Key Findings | Reference(s) |
| Indazole and Piperazine Derivatives | D₂, 5-HT₁ₐ, 5-HT₂ₐ | Multi-target ligands with potential for schizophrenia treatment. Substituent positioning affects affinity. | nih.govresearchgate.net |
| Chlorophenylpiperazine Analogues | Dopamine Transporter (DAT) | High affinity and selectivity for DAT. | nih.gov |
| 1,3,5-Triazine-methylpiperazine Derivatives | 5-HT₆ | High affinity and selectivity over other serotonin and dopamine receptors. | researchgate.net |
Cannabinoid Receptor Type 2 (CB2) Agonism
The cannabinoid receptor type 2 (CB2) is primarily expressed in peripheral tissues, particularly in immune cells, making it an attractive target for therapeutic intervention without the central nervous system side effects associated with CB1 receptor activation. nih.gov Pyridone-based derivatives have been explored as CB2 receptor agonists. nih.gov For example, N-aryl-2-pyridone-3-carboxamide derivatives have demonstrated CB2 receptor agonist activity. nih.gov One promising compound from this series exhibited potency comparable to endogenous agonists. nih.gov
Additionally, condensed pyridine (B92270) compounds have been patented as CB2 cannabinoid receptor ligands, further emphasizing the potential of this chemical class in modulating the endocannabinoid system. google.com
Anticancer Activity Profiling
The cytotoxic potential of this compound derivatives against various cancer cell lines has been extensively studied, with research focusing on their direct cytotoxic effects and their ability to target specific molecular pathways involved in cancer progression.
Cytotoxic Effects on Cancer Cell Lines (e.g., Leukemia, Colon, Breast Carcinoma)
A variety of pyridine and pyrimidine (B1678525) derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116, HT-29), and leukemia. nih.govnih.govnih.govnih.gov For instance, novel pyridine derivatives have been synthesized and shown to inhibit the growth of the human HT-29 colon adenocarcinoma tumor cell line. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their anticancer potency against Hela, MCF7, and HCT-116 cancer cell lines, with some compounds showing activity comparable to the standard chemotherapeutic drug doxorubicin. nih.gov
Furthermore, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative exhibited selective cytotoxic effects on human melanoma cells compared to normal cells, inducing cell cycle arrest. kaznu.kzresearchgate.net Pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have also shown potent cytotoxic activity against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines, with some compounds inducing apoptosis through the intrinsic pathway. nih.gov
Table 2: Cytotoxic Activity of Selected this compound Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Findings (e.g., IC₅₀ values) | Reference(s) |
| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | Compound 9a: IC₅₀ = 2.59 µM (Hela); Compound 14g: IC₅₀ = 4.66 µM (MCF7), 1.98 µM (HCT-116) | nih.gov |
| 2-Imino-1,2-dihydropyridines | HT-29 (Colon) | Compound Ii: IC₅₀ = 3 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | PC3, MCF-7, A549 | Compound 10a: IC₅₀ = 0.19 µM (PC3); Compound 10b: IC₅₀ = 1.66 µM (MCF-7) | nih.gov |
| Pyridopyrimidines | HeLa, MCF-7, HepG-2 | Compound 5: IC₅₀ = 9.27 µM (HeLa), 7.69 µM (MCF-7), 5.91 µM (HepG-2) | nih.gov |
Targeting Specific Kinases (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase, EGFR)
A modern approach in cancer therapy involves targeting specific molecular pathways that drive tumor growth. Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival. nih.gov Several pyridine and pyrimidine derivatives have been investigated as potential inhibitors of EGFR. nih.govnih.gov
For example, certain pyridopyrimidine derivatives have been identified as dual inhibitors of both EGFR and CDK4/cyclin D1, another important target in cancer cell cycle regulation. nih.gov Pyrrolo[2,3-d]pyrimidines have also been reported to exhibit anticancer activities through the inhibition of EGFR tyrosine kinase, among other targets. nih.gov The development of such targeted inhibitors offers the promise of more effective and less toxic cancer therapies. nih.gov
Structure-Activity Relationship (SAR) Insights from Derivative Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, SAR analyses have been instrumental in optimizing potency and selectivity. These studies typically involve systematic modifications of the parent compound and evaluating the resulting changes in biological effect. Key areas of investigation include the positioning of the chloro substituent on the phenyl ring, the isomeric form of the pyridine ring, and the addition of other heterocyclic systems or side chains.
Impact of Chloro-Substitution Position on Biological Activity
The position of the chlorine atom on the phenyl ring of a compound can significantly alter its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. While direct comparative studies on this compound isomers are not extensively documented, research on analogous structures provides valuable insights. For instance, a study on 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors revealed a strong dependence of activity on the chloro-substitution pattern. nih.gov
Table 1: Effect of Chloro-Substitution on Topoisomerase II Inhibitory Activity of 2-Phenol-4-(chlorophenyl)-6-aryl Pyridine Derivatives
This table illustrates how the position of the chloro substituent on the phenyl ring influences the biological activity in a related series of compounds.
| Phenyl Ring Substitution | Relative Topoisomerase II Inhibition |
|---|---|
| ortho-Chlorophenyl | Strong Inhibition |
| meta-Chlorophenyl | No Significant Inhibition |
| para-Chlorophenyl | Strong Inhibition |
Data derived from studies on 2-phenol-4-chlorophenyl-6-aryl pyridines. nih.gov
Influence of Pyridine Ring Position on Biological Interactions
A study investigating the antibacterial properties of Schiff bases containing a pyridine moiety demonstrated that the position of the pyridyl nitrogen directly impacts biological efficacy. A derivative with the nitrogen at the 4-position of the pyridine ring (a pyridin-4-yl analog) showed more effective inhibition against S. aureus, whereas an analog with the nitrogen at the 3-position (a pyridin-3-yl analog) was more effective against E. coli. nih.gov
Further illustrating the importance of substituent placement on the pyridine ring, a study on 6-phenylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors found that the position of the phenyl group was critical for activity. When the phenyl group was at the 6-position, the compound exhibited inhibitory activity (IC₅₀ ≈ 18 µM). However, moving the phenyl group to the 3-, 4-, or 5-position resulted in inactive compounds. mdpi.com
Table 2: Influence of Phenyl Group Position on MSK1 Inhibition for Pyridin-2-yl Guanidine Derivatives
This table showcases the critical role of substituent placement on the pyridine ring for biological activity in a related scaffold.
| Phenyl Position on Pyridine Ring | MSK1 Inhibition at 10 µM | IC₅₀ (µM) |
|---|---|---|
| 6-phenyl | 42% | 17.9 ± 3.9 |
| 5-phenyl | Inactive | > 10 |
| 4-phenyl | Inactive | > 10 |
| 3-phenyl | Inactive | > 10 |
Data derived from studies on substituted pyridin-2-yl guanidine derivatives. mdpi.com
These findings underscore that the arrangement of substituents on the pyridine ring is a key factor in drug design, dictating the molecule's ability to fit into a specific binding pocket and interact favorably with its target. nih.govmdpi.com
Effects of Heterocyclic Annulation and Side-Chain Modifications
Expanding upon the core this compound structure through the fusion of additional heterocyclic rings (annulation) or the attachment of various side-chains can lead to compounds with novel or enhanced biological activities. These modifications can alter the molecule's size, shape, flexibility, and physicochemical properties, opening up new possibilities for therapeutic applications.
Heterocyclic Annulation: The fusion of heterocyclic rings, such as pyrazole (B372694) or 1,2,4-triazole (B32235), to a core scaffold is a common strategy in medicinal chemistry to explore new chemical space and biological targets. For example, pyrazole derivatives are known to possess a wide spectrum of activities, including anti-inflammatory and antimicrobial effects. nih.govmdpi.com The synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has yielded compounds with significant antifungal and antitubercular activity. nih.govworktribe.com This suggests that creating pyrazole-annulated derivatives of this compound could be a promising avenue for developing new anti-infective agents. Similarly, 1,2,4-triazoles are another class of heterocycles known for their diverse pharmacological profiles, including anticancer and antimicrobial properties. nih.govuobaghdad.edu.iq
Side-Chain Modifications: The introduction of different side-chains can also profoundly impact biological activity. For instance, the synthesis of 1,3,4-oxadiazole derivatives bearing a 4-chlorophenylsulfonylpiperidine moiety has produced potent urease and acetylcholinesterase inhibitors. scielo.br This highlights how incorporating a sulfonamide-containing piperidine (B6355638) side chain can direct the molecule towards enzyme inhibition. scielo.br
In another example, modifications to a 1,2,4-triazole scaffold linked to a chlorophenyl group showed that the nature of the side chain had a significant effect on potency. The introduction of allyl, methoxypropyl, and methoxyphenyl groups resulted in increased potency against the annexin (B1180172) A2–S100A10 protein interaction, a target in cancer therapy. nih.gov
These examples demonstrate that both heterocyclic annulation and side-chain modification are powerful tools for diversifying the biological activities of the this compound scaffold, leading to the discovery of compounds with potentially novel therapeutic uses.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Phenol-4-(ortho-chlorophenyl)-6-aryl pyridine |
| 2-Phenol-4-(meta-chlorophenyl)-6-aryl pyridine |
| 2-Phenol-4-(para-chlorophenyl)-6-aryl pyridine |
| Pyridin-4-yl Schiff base |
| Pyridin-3-yl Schiff base |
| 6-Phenylpyridin-2-yl guanidine |
| 5-Phenylpyridin-2-yl guanidine |
| 4-Phenylpyridin-2-yl guanidine |
| 3-Phenylpyridin-2-yl guanidine |
| 3-(4-Chlorophenyl)-4-substituted pyrazole |
| 1,3,4-Oxadiazole with 4-chlorophenylsulfonylpiperidine |
Future Research Directions and Therapeutic Potential
Advanced Synthetic Strategies for Novel Analogues of (3-Chlorophenyl)(pyridin-4-YL)methanone
The generation of novel analogues of this compound is crucial for expanding the chemical space and for systematic structure-activity relationship (SAR) studies. Future synthetic endeavors are expected to move beyond traditional cross-coupling methods to embrace more innovative and efficient strategies.
One promising approach involves the use of nanocatalysts, such as magnesium oxide nanoparticles, which have been shown to be effective in the synthesis of related pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. frontiersin.org The application of such green chemistry principles could lead to higher yields, reduced reaction times, and a lower environmental impact. frontiersin.org
Furthermore, multicomponent reactions, like the Vilsmeier-Haack reaction, offer a pathway to complex heterocyclic structures fused to the pyridine (B92270) ring. nih.gov The exploration of one-pot synthesis methodologies, which allow for the sequential formation of multiple bonds in a single reaction vessel, will be instrumental in the efficient generation of diverse libraries of analogues. mdpi.com For instance, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines has been used to produce 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which can be further modified. nih.gov
The synthesis of 3-(pyridin-4-yl)-1,2,4-triazines and their analogues through atom-economical approaches highlights another sophisticated strategy that could be adapted for the derivatization of the this compound scaffold. researchgate.net These advanced methods are essential for creating novel compounds with potentially enhanced biological activities.
Deeper Computational and Experimental Mechanistic Studies
A thorough understanding of the molecular interactions and physicochemical properties of this compound and its derivatives is fundamental for rational drug design. Future research should integrate computational modeling with experimental validation to elucidate detailed mechanisms of action.
Computational Approaches: Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of novel analogues. mdpi.com Such studies can provide insights into the compound's reactivity and its potential to interact with biological targets. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is critical for understanding the molecule's chemical stability and reactivity. mdpi.com
Experimental Validation: Advanced spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, will continue to be essential for the structural elucidation of newly synthesized compounds. nih.govresearchgate.net X-ray crystallography can provide definitive proof of the three-dimensional structure of the molecules and their packing in the solid state. mdpi.com
Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), can be used to study the thermal stability and degradation kinetics of the compounds, providing crucial information for formulation and storage. researchgate.net
Preclinical Development and Lead Optimization of Bioactive Derivatives
Once promising bioactive derivatives of this compound are identified, a systematic process of preclinical development and lead optimization will be necessary to advance them toward clinical candidacy. This process involves refining the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties.
A key example of this process can be seen in the development of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone (B1245722) derivatives as selective antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel for the treatment of pain. nih.gov Through systematic modifications of the lead compound, researchers were able to identify a flagship compound with improved analgesic effects. nih.gov This highlights the importance of iterative design, synthesis, and biological evaluation in the lead optimization process.
Structure-activity relationship (SAR) studies will be at the core of these efforts, guiding the modification of the chemical scaffold to enhance its interaction with the biological target. For instance, in a series of 4-substituted pyridine-3-sulfonamides, the introduction of different substituents on a triazole ring appended to the pyridine core led to significant variations in their inhibitory activity against carbonic anhydrase isoforms. mdpi.com
Exploration of Additional Therapeutic Areas for this compound and its Scaffolds
The pyridine scaffold is a versatile pharmacophore found in a wide range of biologically active compounds. nih.gov This suggests that this compound and its derivatives may have therapeutic potential beyond a single disease area.
Future research should explore the activity of this scaffold in various therapeutic contexts:
Oncology: Pyrazolo[3,4-b]pyridine derivatives, which share a common pyridine core, have been investigated for their potential in treating cancer. nih.gov The this compound scaffold could be explored for its antiproliferative activity against various cancer cell lines.
Infectious Diseases: The pyridine nucleus is a component of many antibacterial agents. nih.gov Novel derivatives of this compound could be screened for their efficacy against multidrug-resistant bacteria. Additionally, related structures have shown promise as antiviral agents, for instance against the vaccinia virus. researchgate.net
Neurological Disorders: The structural similarity to compounds with CNS depressant, skeletal muscle relaxant, and anticonvulsant activities suggests that analogues of this compound could be evaluated for their potential in treating neurological and psychiatric conditions. nih.gov
Inflammatory Diseases: Given that related pyridine-containing compounds have been investigated as anti-inflammatory agents, this is another promising area for exploration. nih.gov
The exploration of these diverse therapeutic areas will require broad-based screening of new analogues in a variety of in vitro and in vivo models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-chlorophenyl)(pyridin-4-yl)methanone, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, tert-butyl-substituted analogs are synthesized by reacting pyridinyl boronic acids with chlorophenyl ketones under palladium catalysis (e.g., Pd(PPh₃)₄) with CuI as a co-catalyst in DMF at 60°C . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield (e.g., 60–90% yields reported). Purification via column chromatography (silica gel, hexane/EtOAc) is standard.
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.8 ppm, with carbonyl carbons at ~190 ppm. Pyridinyl protons show distinct splitting due to J-coupling .
- IR : Strong carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C-Cl absorption at ~750 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 244.1 (C₁₂H₈ClNO⁺).
Q. What physicochemical properties are critical for handling this compound in experiments?
- Answer :
- Melting Point : ~183–185°C (similar analogs) .
- Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents.
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Answer : Single-crystal XRD using SHELX software (e.g., SHELXL-2018) resolves bond lengths (C=O: ~1.21 Å) and angles. Triclinic symmetry (space group P1) is common, with unit cell parameters a = 7.59 Å, b = 9.76 Å, c = 12.55 Å . Hydrogen bonding (e.g., O–H⋯N) stabilizes crystal packing .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Answer :
- DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (~4.2 eV), indicating charge-transfer potential .
- Molecular Docking : AutoDock Vina assesses binding to targets (e.g., p38 MAP kinase). Docking scores (ΔG ≈ −8.5 kcal/mol) suggest strong inhibition .
Q. How does the compound’s crystal packing influence its solid-state properties (e.g., solubility, stability)?
- Answer : π-π stacking between pyridinyl and chlorophenyl rings (3.5–4.0 Å spacing) reduces solubility. Hydrogen bonds (O–H⋯N, ~2.8 Å) enhance thermal stability (TGA: decomposition >250°C) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?
- Answer :
- Dose-Response Studies : IC₅₀ values vary with cell lines (e.g., 12 µM in HeLa vs. 45 µM in MCF-7).
- Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) .
- Target Selectivity : Kinase profiling (e.g., Eurofins KinaseScan) confirms off-target effects .
Q. How are impurities (e.g., regioisomers, byproducts) identified and quantified in synthesized batches?
- Answer :
- HPLC-MS : C18 column (ACN/H₂O gradient) detects impurities (e.g., 4-chloro isomer, Rₜ = 8.2 min vs. 9.5 min for target).
- NMR Spiking : Adds authentic standards to confirm impurity identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
